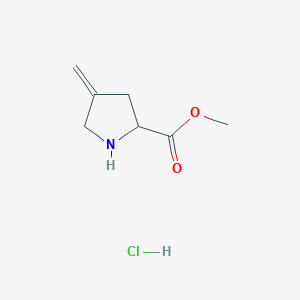
Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride
Vue d'ensemble
Description
Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride (CBMA-HCl) is an important chemical compound used in a variety of scientific applications. It is a cyclic amine hydrochloride, which is a derivative of naphthalene and is used as a ligand in coordination chemistry. CBMA-HCl is a versatile compound that has been used in various fields such as pharmaceuticals, biochemistry, and materials science.
Applications De Recherche Scientifique
Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride has a wide range of scientific research applications. In pharmaceuticals, it is used as a ligand in coordination chemistry to form complexes with metals and other compounds. In biochemistry, it is used as a reagent in enzymatic reactions and as a catalyst in organic synthesis. In materials science, it is used as a precursor for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride is not fully understood. It is believed that the molecule binds to metal ions, forming a complex that can then interact with other molecules. This interaction can affect the structure and activity of the molecules, which can have an effect on their biochemical and physiological properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It is believed that the molecule binds to metal ions, forming a complex that can then interact with other molecules. This interaction can affect the structure and activity of the molecules, which can have an effect on their biochemical and physiological properties. It is also thought that this compound may have an effect on the immune system and may be able to modulate the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride in laboratory experiments include its low cost and its versatility. It is a relatively simple compound to synthesize and can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain applications. Additionally, the mechanism of action is not fully understood, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride. One direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done on its use in pharmaceuticals, biochemistry, and materials science. Additionally, studies could be conducted to explore the potential therapeutic applications of this compound, such as its use in cancer treatment. Finally, research could be conducted to explore the potential for using this compound as a catalyst for organic synthesis.
Propriétés
IUPAC Name |
cyclobutyl(naphthalen-1-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c16-15(12-7-3-8-12)14-10-4-6-11-5-1-2-9-13(11)14;/h1-2,4-6,9-10,12,15H,3,7-8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACITXWMJBNGFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC3=CC=CC=C32)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1471444.png)

![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1471449.png)
![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride](/img/structure/B1471450.png)
